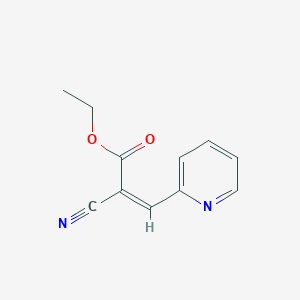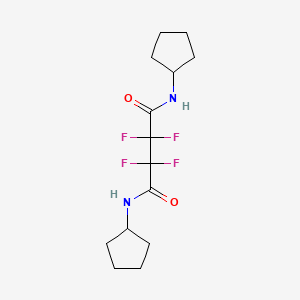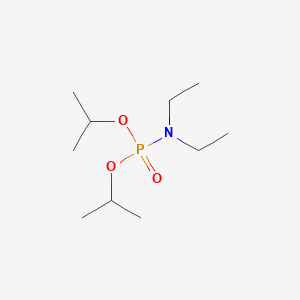![molecular formula C17H12Cl4N4S B4632251 N-[4-chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(3,5-dichlorophenyl)thiourea](/img/structure/B4632251.png)
N-[4-chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(3,5-dichlorophenyl)thiourea
Übersicht
Beschreibung
Thiourea derivatives are an important class of organic compounds due to their diverse biological activities and applications in various fields, such as medicinal chemistry and materials science.
Synthesis Analysis
- Thiourea derivatives like N-(3,4-dichlorophenyl)-N′-(2-methylbenzoyl)thiourea have been synthesized using typical spectroscopic techniques, including IR and multi-nuclear magnetic resonance (NMR) (Yusof et al., 2010).
Molecular Structure Analysis
- Single crystal X-ray diffraction methods are commonly used to determine the structure of thiourea derivatives. For instance, the crystal structure of 1-(4-chlorophenyl)-3-(4-methylbenzoyl)thiourea was confirmed using this technique (Saeed & Parvez, 2005).
Chemical Reactions and Properties
- Thiourea derivatives undergo various chemical reactions. For example, the reaction of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea involves rearrangement and N-formylation (Ledenyova et al., 2018).
Physical Properties Analysis
- The physical properties of thiourea derivatives can be characterized using various spectroscopic methods. For example, IR, NMR, and mass spectroscopy were used for characterizing 1-(4-chlorophenyl)-3-(4-methylbenzoyl)thiourea (Saeed & Parvez, 2005).
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterisation
A series of thiourea derivatives, including those with chlorophenyl and pyrazole moieties, have been synthesised and characterised through spectroscopic techniques such as IR, 1H and 13C NMR. These compounds exhibit significant structural diversity and have been analysed for their crystal structures, showcasing various molecular configurations (Yusof et al., 2010). Such detailed characterisation is crucial for understanding the molecular basis of their biological activities and potential applications in scientific research.
Biological Activities
Anticancer Activity
Thiourea derivatives containing the pyrazole ring have been evaluated for their anticancer activities. Studies have shown that these compounds exhibit significant toxicity against human colon, liver, and leukemia cancer cell lines (Koca et al., 2013). The introduction of various side groups has been found to modify the levels of toxicity, indicating the potential for structural optimization to enhance anticancer efficacy.
Antidiabetic Agents
Fluoropyrazolesulfonylurea and thiourea derivatives have been synthesised and assessed as hypoglycemic agents, displaying significant antidiabetic activity. The structure–activity relationship (SAR) studies suggest these compounds as potential leads for future drug discovery aimed at treating diabetes (Faidallah et al., 2016).
Antimicrobial Activity
New pyrazole acyl thiourea derivatives have been synthesised and shown to possess good antifungal activities against several pathogens, indicating their potential as antimicrobial agents. This highlights the versatility of thiourea derivatives in addressing various types of microbial infections (Wu et al., 2012).
Eigenschaften
IUPAC Name |
1-[4-chloro-1-[(2-chlorophenyl)methyl]pyrazol-3-yl]-3-(3,5-dichlorophenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl4N4S/c18-11-5-12(19)7-13(6-11)22-17(26)23-16-15(21)9-25(24-16)8-10-3-1-2-4-14(10)20/h1-7,9H,8H2,(H2,22,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZDBSDRXHLXFCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(C(=N2)NC(=S)NC3=CC(=CC(=C3)Cl)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl4N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{[2-(allylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-2-chlorophenyl acetate](/img/structure/B4632172.png)

![2,4-dichloro-N-(2-{[(2-hydroxyethyl)amino]carbonyl}-4-iodophenyl)benzamide](/img/structure/B4632185.png)
![N-(4-isopropylphenyl)-2-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4632192.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-cyano-3-(5-{[3-(trifluoromethyl)phenoxy]methyl}-2-furyl)acrylamide](/img/structure/B4632200.png)


![5-{[5-(3-nitrophenyl)-2-furyl]methylene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4632223.png)



![N-[4-(acetylamino)phenyl]-3-(2-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B4632262.png)
![2-methyl-3-phenyl-5-propyl-N-(3-pyridinylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4632287.png)
![N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-chlorobenzamide](/img/structure/B4632295.png)